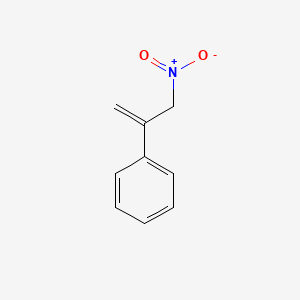

(3-Nitroprop-1-en-2-yl)benzene

Description

Significance of Nitroalkene Scaffolds in Organic Synthesis

Nitroalkenes are highly functionalized molecules that serve as versatile building blocks in organic synthesis. researchgate.netrsc.org Their significance stems from the powerful electron-withdrawing nature of the nitro group, which activates the carbon-carbon double bond, making it susceptible to a wide array of chemical transformations. cymitquimica.comresearchgate.netweimiaobio.com This reactivity allows for the construction of complex molecular architectures and the introduction of nitrogen-containing functionalities, which are prevalent in many biologically active compounds. researchgate.net

The rich chemistry of nitroalkenes includes:

Michael Additions: The polarized double bond makes nitroalkenes excellent Michael acceptors, readily reacting with a variety of nucleophiles. researchgate.netmsu.eduacs.orgnih.gov This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Cycloaddition Reactions: Nitroalkenes can participate as dienophiles or heterodienes in [4+2] cycloaddition reactions (Diels-Alder reactions) and as 1,3-dipolarophiles, leading to the synthesis of various cyclic and heterocyclic systems. acs.orgbeilstein-journals.orgillinois.edu

Reduction: The nitro group can be reduced to various other functional groups, most notably an amino group, providing a direct route to amines, amino alcohols, and other nitrogenous compounds. wikipedia.orgwikipedia.org It can also be converted to an oxime or a ketone. oup.comgoogle.com

Henry Reaction: The synthesis of nitroalkenes often proceeds via the Henry (or nitroaldol) reaction, which involves the condensation of a nitroalkane with an aldehyde or ketone. wikipedia.org This classic reaction underscores the foundational role of nitro compounds in building more complex structures. wikipedia.org

The diverse reactivity, coupled with their easy availability, makes nitroalkene scaffolds indispensable tools for synthetic chemists aiming to create complex target molecules, including natural products and pharmaceuticals. researchgate.netrsc.org

Overview of Phenylnitropropene Derivatives as Key Synthetic Intermediates

Phenyl-2-nitropropene (P2NP) and its derivatives are particularly important synthetic intermediates. bloomtechz.comweimiaobio.com P2NP itself is a well-known precursor in the synthesis of 1-phenyl-2-propanone (P2P), which can then be converted to other compounds. oup.comscribd.com The reduction of the nitro group in P2NP is a key transformation. For instance, catalytic reduction can yield amphetamine, while reduction with lithium aluminum hydride can produce various products depending on the reaction conditions, including 1-phenyl-2-propanoxime or amphetamine as the major product. oup.com

The synthesis of P2NP is typically achieved through a Knoevenagel or Henry condensation reaction between benzaldehyde (B42025) and nitroethane, often using a basic catalyst like n-butylamine. wikipedia.orgnih.gov

Derivatives of P2NP are also crucial. By starting with substituted benzaldehydes, a wide range of substituted phenylnitropropenes can be created. These intermediates are then used to synthesize a variety of other compounds. For example:

The condensation of piperonal (B3395001) with nitroethane yields 3,4-methylenedioxy-1-phenyl-2-nitropropene (MDP2NP). wikipedia.org

Using 2,5-dimethoxybenzaldehyde (B135726) results in the formation of 2,5-dimethoxy-β-nitrostyrene. wikipedia.org

These examples highlight the modularity of using phenylnitropropene derivatives, allowing chemists to access a broad class of molecules by simply changing the starting aldehyde. wikipedia.org This versatility makes them valuable intermediates in medicinal chemistry and the synthesis of fine chemicals. bloomtechz.comchemicalbook.comechemi.com

Historical Development and Current Research Trends in Nitroalkene Chemistry

The chemistry of nitroalkenes is built upon foundational reactions discovered over a century ago. The Henry reaction, first reported by Louis Henry in 1895, established the fundamental method for creating β-nitro alcohols, which are direct precursors to nitroalkenes. wikipedia.org Early work focused on understanding the basic reactivity of these compounds, such as their reduction and participation in condensation reactions. google.com

In recent decades, research in nitroalkene chemistry has experienced a significant resurgence, driven by the development of new synthetic methodologies. researchgate.netnih.gov A major trend is the focus on asymmetric synthesis, aiming to control the stereochemistry of the products. msu.edu

Current research trends include:

Organocatalysis: The use of small, chiral organic molecules as catalysts for reactions involving nitroalkenes has become a major field of study. msu.edunih.govmdpi.comrsc.org Bifunctional catalysts, such as those based on thiourea (B124793) or cinchona alkaloids, can activate both the nitroalkene and the nucleophile, enabling highly enantioselective Michael additions. msu.edursc.org

Photoredox Catalysis: Visible-light-mediated photoredox reactions have emerged as a powerful tool for organic transformations, and nitroalkenes have been identified as excellent partners in these reactions for creating alkenes and heterocycles. researchgate.net

Tandem and Cascade Reactions: Modern synthetic strategies often involve designing reaction sequences where multiple bonds are formed in a single pot. Nitroalkenes are ideal substrates for such cascade reactions, like tandem [4+2]/[3+2] cycloadditions, which can rapidly generate molecular complexity from simple starting materials. acs.orgillinois.edu

New Reagents and Applications: Researchers continue to explore new ways to functionalize nitroalkenes. For instance, the chemistry of bromonitroalkenes has been developed to participate in domino reactions, cyclizations, and cross-couplings, further expanding the synthetic utility of the nitroalkene scaffold. rsc.org

These advancements demonstrate that the field of nitroalkene chemistry is dynamic and continuously evolving, with ongoing efforts to develop more efficient, selective, and sustainable synthetic methods. nih.gov

Table 2: Examples of Reactions Involving Nitroalkenes This interactive table summarizes various synthetic transformations involving nitroalkene substrates.

| Reaction Type | Substrates | Catalyst/Reagent | Product Type | Reference(s) |

|---|---|---|---|---|

| Michael Addition | Nitroalkane, Nitroalkene | Chiral DMAP-thiourea | 1,3-Dinitro compound | msu.edu |

| Michael Addition | Diphenyl phosphite, Nitroalkene | Bifunctional thiourea | β-Nitrophosphonate | rsc.org |

| Michael Addition | Aldehyde, Nitroethylene | Chiral pyrrolidine (B122466), Acid co-catalyst | γ-Nitrobutanal | nih.gov |

| Reduction | 1-Phenyl-2-nitropropene | Lithium aluminum hydride | 1-Phenyl-2-propanoxime / Amphetamine | oup.com |

| Reduction | 1-Phenyl-2-nitro-1-propene | Candida tropicalis (yeast) | 1-Phenyl-2-nitropropane | nih.gov |

| Reduction | 1-Phenyl-2-nitropropene | Iron, Acetic acid | Phenyl-2-propanone (P2P) | scribd.com |

| Cycloaddition | 4-Alkenyl-2-aminothiazole, Nitroalkene | Heat | Tetrahydrobenzothiazole derivative | acs.org |

| Henry Reaction | Benzaldehyde, Nitroethane | n-Butylamine | (3-Nitroprop-1-en-2-yl)benzene | wikipedia.org |

Properties

CAS No. |

58502-68-4 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

3-nitroprop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6H,1,7H2 |

InChI Key |

GBXJALJUIQYMCT-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C[N+](=O)[O-])C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitroprop 1 En 2 Yl Benzene and Analogous Phenylnitropropene Systems

Classical Condensation Reactions

The most traditional and widely employed method for the synthesis of β-nitrostyrene derivatives is the condensation reaction between an aromatic aldehyde and a nitroalkane. This family of reactions, primarily the Henry-Knoevenagel condensation, forms the bedrock of phenylnitropropene synthesis.

Henry-Knoevenagel Condensation for β-Nitrostyrene Derivatives

The Henry, or nitro-aldol, reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. nih.gov When the carbonyl compound is an aromatic aldehyde and the reaction is followed by dehydration, it is often referred to as a Henry-Knoevenagel condensation, yielding a β-nitrostyrene derivative. researchgate.net The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, creating a resonance-stabilized nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-nitro aldol (B89426) intermediate. Subsequent elimination of a water molecule, often promoted by acidic workup or heat, yields the conjugated nitroalkene. nih.govchemrevlett.com

A variety of bases can be used to catalyze this reaction, including alkali hydroxides, primary amines (such as methylamine, n-butylamine, and cyclohexylamine), and ammonium (B1175870) salts like ammonium acetate (B1210297). chemrevlett.comnih.govscribd.com The choice of catalyst and reaction conditions can significantly influence the reaction rate and the final yield. uomustansiriyah.edu.iq For instance, the use of alkali bases like sodium hydroxide (B78521) can lead to nearly instantaneous condensation. pressbooks.pubpageplace.de

The synthesis of 1-phenyl-2-nitropropene, a structural isomer of the title compound, is a classic example. It is typically prepared through the Henry condensation of benzaldehyde (B42025) and nitroethane. scribd.comtandfonline.comresearchgate.net The use of a primary amine like n-butylamine in an organic solvent facilitates the reaction, leading to the desired phenylnitropropene product. researchgate.net

Variations with Different Aldehydes and Nitroalkanes

The versatility of the Henry-Knoevenagel condensation lies in its broad substrate scope, allowing for the synthesis of a wide array of substituted phenylnitropropene systems by varying the aromatic aldehyde and the nitroalkane. researchgate.net Libraries of structurally diverse (E)-(2-nitrovinyl)benzenes, (E)-(2-nitroprop-1-en-1-yl)benzenes, and (E)-(2-nitrobut-1-en-1-yl)benzenes have been prepared by reacting appropriately substituted aryl aldehydes with nitromethane (B149229), nitroethane, and 1-nitropropane, respectively. researchgate.netgoogle.com

The electronic nature of the substituents on the aromatic aldehyde can impact the reaction yield. Electron-rich aromatic aldehydes have been observed to produce lower yields under some standard conditions compared to electron-deficient ones. chemrevlett.comrsc.org To address these challenges and improve efficiency, various modifications have been developed, including the use of microwave irradiation and ultrasound promotion, which can dramatically reduce reaction times and increase yields. researchgate.netrsc.orgscirp.org For example, a solvent-free microwave-assisted Henry-Knoevenagel condensation using cyclohexylamine (B46788) as a catalyst is effective for preparing a range of nitrostyrenes. researchgate.netgoogle.com

The following table summarizes the synthesis of various phenylnitropropene systems using different starting materials and catalysts, illustrating the scope of the Henry-Knoevenagel condensation.

| Aromatic Aldehyde | Nitroalkane | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Nitroethane | n-Butylamine, Reflux | 1-Phenyl-2-nitropropene | 65.6% | scribd.com |

| Benzaldehyde | Nitroethane | n-Butylamine, 60°C | (E)-(1-nitroprop-1-en-2-yl)benzene | 71% | rsc.org |

| 2-Nitrobenzaldehyde | Nitroethane | Butylamine, Acetic Acid, Sonication at 60°C | (E)-1-Nitro-2-(2-nitroprop-1-enyl)benzene | - | researchgate.net |

| 4-Chlorobenzaldehyde | Nitroethane | Cyclohexylamine, Microwave | (E)-1-Chloro-4-(2-nitroprop-1-en-1-yl)benzene | 65% | google.com |

| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Nitromethane | Ammonium acetate, Reflux | 4-Hydroxy-3-methoxy-β-nitrostyrene | - | scirp.org |

| Substituted Aryl Aldehydes | Nitropropane | Cyclohexylamine, Microwave | (E)-(2-nitrobut-1-en-1-yl)benzenes | 31-65% | researchgate.netgoogle.com |

Advanced Synthetic Approaches

Beyond classical condensations, several advanced synthetic strategies have been developed for accessing phenylnitropropene systems. These methods include the direct functionalization of unsaturated precursors and the strategic assembly from nitroaromatic compounds.

Nitration of Unsaturated Precursors

The direct nitration of an unsaturated side-chain on an aromatic ring offers an alternative pathway to nitroalkenes. This approach avoids the aldehyde and nitroalkane condensation framework entirely. Various nitrating agents and conditions have been explored to achieve this transformation on styrenes and other phenylalkenes.

The nitronium ion (NO₂⁺), often generated from a mixture of concentrated nitric and sulfuric acids, is a powerful electrophile for nitration. uomustansiriyah.edu.iqpressbooks.pubnih.gov However, controlling the reaction to favor side-chain nitration over aromatic ring nitration can be challenging. Milder and more selective reagents have been developed. For instance, ferric nitrate (B79036) in combination with a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) has been shown to be effective for the regio- and stereoselective nitration of various olefins, including styrenes, to produce nitroolefins with excellent E-selectivity. organic-chemistry.org Another approach involves using clay-supported reagents like Clayfen (iron(III) nitrate on K-10 montmorillonite (B579905) clay) or Clayan (clay-supported ammonium nitrate), which can facilitate the solvent-free synthesis of β-nitrostyrenes from styrenes. mdma.ch

Alkylation Strategies for Nitroaromatic Compounds

The functionalization of nitroaromatic compounds through alkylation presents a conceptually different strategy. Instead of building the nitroalkene from non-nitrated precursors, this approach starts with a nitro-substituted aromatic ring and constructs the side chain. However, direct Friedel-Crafts alkylation on nitroarenes is generally ineffective because the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. nih.govmt.com

An advanced method that overcomes this limitation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govacs.org In this reaction, a carbanion bearing a leaving group at the α-position attacks an electron-deficient aromatic ring, such as a nitropyridine. nih.govacs.org This is followed by base-induced β-elimination of the leaving group to afford the alkylated nitroarene. acs.org While this method primarily functionalizes the aromatic ring itself, it represents a sophisticated strategy for the C-C bond formation on nitroaromatic systems, which are typically challenging substrates for classical alkylation. nih.gov For example, electrophilic 3-nitropyridines react efficiently with alkyl phenyl sulfones in the presence of a strong base like KHMDS to yield alkylated nitropyridines. nih.gov

Nitrodecarboxylation of Unsaturated Carboxylic Acids

A particularly elegant advanced method for synthesizing β-nitrostyrenes is the nitrodecarboxylation of α,β-unsaturated carboxylic acids, such as cinnamic acid and its derivatives. This reaction, sometimes termed a "nitro-Hunsdiecker" reaction, replaces the carboxylic acid group with a nitro group. chemrevlett.commdma.ch

Several protocols have been developed to achieve this transformation. One of the first successful methods involved using nitric acid with a radical initiator like azobisisobutyronitrile (AIBN) in acetonitrile. mdma.chresearchgate.net This reaction is believed to proceed through a free radical mechanism. researchgate.net Other effective systems involve metal catalysis. For example, a catalytic amount of copper(I) chloride (CuCl) with tert-butyl nitrite (B80452) as the nitrating agent can furnish β,β-disubstituted nitroolefins from the corresponding acids. rsc.orgresearchgate.net Metal nitrates, such as those of copper, silver, or zinc, have also been employed, sometimes under solvent-free conditions or with the aid of polyethylene (B3416737) glycols (PEGs) to accelerate the reaction. chemrevlett.comscirp.orgsemanticscholar.org The use of Vilsmeier-Haack reagents in the presence of potassium or sodium nitrite also facilitates the nitrodecarboxylation of cinnamic acids. acgpubs.org

The following table highlights various methodologies developed for the nitrodecarboxylation of unsaturated carboxylic acids.

| Carboxylic Acid Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methoxycinnamic acid | HNO₃, AIBN (cat.) | MeCN, Reflux | 1-Methoxy-4-(2-nitrovinyl)benzene | 75% | mdma.ch |

| Cinnamic acid | CuCl (cat.), t-BuONO | CH₃CN, 80°C | (E)-(2-Nitrovinyl)benzene | 84% | rsc.org |

| α-Phenylcinnamic acid | CuCl (cat.), t-BuONO | CH₃CN, 80°C | (2-Nitroethene-1,1-diyl)dibenzene | 96% | rsc.org |

| Cinnamic acids | Metal Nitrates, PEG-300 | Solvent-free, Grinding | β-Nitro Styrenes | Good to Excellent | scirp.orgsemanticscholar.org |

| Cinnamic acids | Vilsmeier-Haack reagent, KNO₃/NaNO₂ | Room Temp / Microwave | β-Nitro Styrenes | Good to Excellent | acgpubs.org |

| Cinnamic acids | Cu(NO₃)₂·3H₂O, TMSCl | - | β-Nitrostyrenes | Good to Quantitative | chemrevlett.com |

| Aliphatic/Aromatic Carboxylic Acids | NO₂BF₄, Ag₂CO₃ | DMA | Nitro Compounds | Good to High | chemrevlett.comacs.org |

Synthesis of Substituted Phenylnitropropene Isomers

The synthesis of substituted phenylnitropropene isomers allows for the creation of a diverse range of molecules with varied chemical properties. This is often achieved by starting with substituted benzaldehyde derivatives. wikipedia.org The substitution pattern on the phenyl ring can influence the reactivity and properties of the resulting nitropropene. bloomtechz.com

A variety of substituted phenylnitropropenes can be synthesized through the condensation of different aromatic aldehydes with nitroethane. wikipedia.org For instance, the reaction of piperonal (B3395001) with nitroethane yields 3,4-methylenedioxy-1-phenyl-2-nitropropene (MDP2NP). wikipedia.org This highlights the adaptability of the Knoevenagel condensation for producing a wide array of amphetamine derivatives. wikipedia.org

Furthermore, a one-step method for synthesizing β,β-disubstituted nitroalkenes from their corresponding α-methylstyrenes has been developed using a ceric ammonium nitrate (CAN)-catalyzed nitration reaction. This method has been used to prepare a library of (E)-nitropropenes with both electron-donating and electron-withdrawing substituents on the phenyl ring. acs.org

The synthesis of fully substituted cyclobutane (B1203170) derivatives has also been achieved through the organocatalyzed Michael-Michael cascade reaction of vinylogous ketone enolates and nitroalkenes, demonstrating catalyst- and substituent-controlled chemoselectivity. lookchem.com

Below is a table summarizing various substituted phenylnitropropene isomers and their synthetic precursors.

| Substituted Phenylnitropropene Isomer | Precursors | Synthetic Method |

| 3,4-methylenedioxy-1-phenyl-2-nitropropene (MDP2NP) | Piperonal, Nitroethane | Knoevenagel Condensation |

| (E)-(3-methoxy-2-nitroprop-1-enyl)benzene | 1-methyl-2-((E)-2-nitrovinyl)benzene, Formaldehyde | Baylis-Hillman reaction followed by treatment with potassium carbonate and hydroquinone |

| Various (E)-β,β-disubstituted nitropropenes | α-Methylstyrenes | Ceric Ammonium Nitrate (CAN)-catalyzed nitration |

Multi-Step Protocols for Complex Nitroalkenes

The synthesis of complex nitroalkenes often requires multi-step protocols to achieve the desired molecular architecture. These sequences can involve a series of reactions, including condensations, additions, and functional group transformations. rsc.orgmpg.de The development of continuous flow systems has significantly advanced multi-step synthesis, allowing for the integration of multiple reaction and purification steps into a single, streamlined process. rsc.orgrsc.org

One example of a multi-step synthesis is the four-step continuous-flow synthesis of enantiomerically pure Rolipram. mpg.ded-nb.info This process begins with a base-catalyzed nitroaldol (Henry) reaction between an aldehyde and nitromethane, followed by a Michael-type addition, hydrogenation, and finally hydrolysis and decarboxylation. mpg.ded-nb.info The use of immobilized catalysts in packed-bed reactors is a key feature of this methodology. rsc.orgmpg.de

Another multi-step approach involves a three-step continuous-flow sequence to transform aromatic aldehydes into nitrogen-containing heterocycles. rsc.org The first step is a Henry reaction to form β-nitrostyrenes, which can then undergo further transformations. rsc.org

These multi-step protocols often necessitate in-line purification of intermediates to ensure high yields and efficiency in subsequent steps. rsc.org The complexity of these syntheses highlights the need for precise control over reaction conditions at each stage.

Catalytic Methods in Phenylnitropropene Synthesis

Catalysis plays a pivotal role in the synthesis of phenylnitropropenes, offering pathways to increased efficiency, selectivity, and sustainability. uvci.edu.cifcterc.gov.ng Various catalytic systems, including base catalysts, metal catalysts, and organocatalysts, have been successfully employed.

Base-Catalyzed Condensations (e.g., K2CO3/Al2O3, Ammonium Acetate)

Base-catalyzed condensation reactions, such as the Henry or Knoevenagel condensation, are the most traditional and widely used methods for synthesizing phenylnitropropenes. uvci.edu.ciwikipedia.org These reactions involve the condensation of an aromatic aldehyde, like benzaldehyde, with a nitroalkane, such as nitroethane, in the presence of a basic catalyst. fcterc.gov.ngwikipedia.org

Commonly used basic catalysts include primary amines like n-butylamine, methylamine, and ethylamine, as well as ammonium acetate. wikipedia.orgscribd.com The base deprotonates the nitroalkane to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the aldehyde to form a β-nitro alcohol. wikipedia.org This intermediate is subsequently dehydrated to yield the phenylnitropropene. wikipedia.org The removal of the water byproduct is often necessary to drive the reaction to completion. wikipedia.org

Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663) and organic-diamine-functionalized mesoporous materials (MCM-41), have also been developed. fcterc.gov.ngresearchgate.net These offer advantages like catalyst recyclability and milder reaction conditions. fcterc.gov.ngresearchgate.net

The table below provides examples of base catalysts used in phenylnitropropene synthesis and their reported yields.

| Catalyst | Reactants | Solvent | Yield | Reference |

| n-Butylamine | Benzaldehyde, Nitroethane | Toluene | 65.6% | scribd.com |

| Methylamine | Benzaldehyde, Nitroethane | - | <15% | scribd.com |

| Cyclohexylamine | Benzaldehyde, Nitroethane | - | 62% | scribd.com |

| Ammonium Acetate | Benzaldehyde, Nitroethane | Acetic Acid | 63% | scribd.com |

Metal-Catalyzed Transformations (e.g., Copper Catalysis)

Metal catalysts have been explored for various transformations in the synthesis and modification of phenylnitropropene systems. While the primary synthesis often relies on base catalysis, metal catalysts are crucial for subsequent reduction reactions. bloomtechz.com For instance, catalytic hydrogenation using metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) can reduce the nitro group to an amino group. bloomtechz.com

Iron in the presence of an acid like hydrochloric acid or acetic acid can also be used to reduce the nitro group, a process known as the Béchamp reduction. bloomtechz.commdma.ch This method is valued for its selectivity in reducing the nitro group while preserving other functional groups. bloomtechz.com

In the context of multi-step syntheses, palladium catalysts have been used for hydrogenation steps following the initial formation of the nitroalkene. rsc.orgmpg.de For example, in the synthesis of Rolipram, a palladium catalyst supported on carbon and polysilane was used for the hydrogenation of the nitro group. mpg.ded-nb.info

More recently, iridium complexes have been developed as catalysts for the pH-dependent reduction of nitroalkenes. mdpi.com Under acidic conditions, these catalysts can selectively reduce the nitro group to form ketones. mdpi.com

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in the synthesis of phenylnitropropene derivatives, offering high enantioselectivity and chemoselectivity. uvci.edu.cibeilstein-journals.org These catalysts are typically small organic molecules that can activate the substrates through various non-covalent interactions.

Chiral organocatalysts, such as those derived from calix rsc.orgthiourea (B124793) and cyclohexanediamine, have been used to catalyze asymmetric Michael addition reactions of acetylacetone (B45752) to β-nitrostyrene with good results. beilstein-journals.org Similarly, amine-thiourea catalysts have been employed in a sulfa-Michael/nitroaldol cascade approach to synthesize substituted tetrahydrothiophenes. beilstein-journals.org

Organocatalysts have also been utilized in the enantioselective synthesis of fully substituted cyclobutanes through a Michael-Michael cascade of vinylogous ketone enolates and nitroalkenes. lookchem.com Furthermore, ortho-naphthoquinone-based organocatalysts have been shown to be effective for the aerobic oxidation of primary amines coupled with primary nitroalkanes to produce nitroalkene derivatives. lookchem.com

The use of organocatalysts aligns with the principles of green chemistry, as they are often metal-free and can operate under mild conditions. uvci.edu.ci

Green Chemistry Considerations in Phenylnitropropene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phenylnitropropenes to minimize environmental impact and enhance sustainability. uvci.edu.cibloomtechz.com Key areas of focus include the use of environmentally benign solvents, renewable feedstocks, waste minimization, and the development of recyclable catalysts. uvci.edu.ci

One significant advancement is the move towards solvent-free reactions and the use of heterogeneous catalysts that can be easily recovered and reused. uvci.edu.cifcterc.gov.ng For example, silica-supported sodium hydrogen sulfate has been used as a recyclable catalyst for P2NP synthesis. fcterc.gov.ng Similarly, organic-diamine-functionalized mesoporous materials have been shown to be effective and recyclable base catalysts. researchgate.net

Continuous flow chemistry also contributes to green synthesis by enabling better process control, reducing reaction volumes, and facilitating catalyst recycling. fcterc.gov.ng The integration of flow chemistry can lead to higher efficiency, improved reproducibility, and a reduction in waste generation. fcterc.gov.ng

Researchers are also exploring alternative, more environmentally friendly synthetic pathways and catalysts. bloomtechz.com This includes the use of biocatalysis, as demonstrated by the highly enantioselective reduction of β,β-disubstituted aromatic nitroalkenes using Clostridium sporogenes. acs.org The development of iridium catalysts for the reduction of nitroalkenes without the generation of stoichiometric transition-metal waste is another step towards greener synthesis. mdpi.com

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has gained considerable attention as it often leads to dramatically reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture through dielectric polarization. walisongo.ac.id

The Henry condensation reaction to form phenylnitropropene systems can be significantly accelerated under microwave irradiation. Various catalysts and conditions have been explored. For instance, the reaction of benzaldehyde with nitroethane can be carried out in the absence of a solvent using a basic catalyst like n-butylamine or ammonium acetate under microwave irradiation. google.comscribd.com One reported method involves mixing benzaldehyde, nitroethane, and n-butylamine in ethanol (B145695) and refluxing under microwave irradiation, resulting in the formation of 1-phenyl-2-nitropropene. mdpi.com Another approach utilizes a solid support, where the reactants are adsorbed onto a material like silica (B1680970) gel and then irradiated.

Detailed research findings have demonstrated the efficiency of this methodology. For example, the synthesis of various β-nitrostyrene derivatives has been achieved in high yields by reacting aromatic aldehydes with nitromethane in the presence of ammonium acetate under pulsed microwave irradiation in a solvent-free system. youtube.com Similarly, solid base catalysts like Mg-Al hydrotalcite have been effectively used for the Henry reaction under microwave conditions, leading to high yields of nitroalkene products in very short reaction times. google.com

Table 1: Microwave-Assisted Synthesis of Phenylnitropropene Analogs

| Aldehyde | Nitroalkane | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Nitroethane | n-Butylamine | Microwave, 750 W, multiple cycles | Not specified | chemicalbook.com |

| Benzaldehyde | Nitromethane | Ammonium Acetate | Pulsed microwave, 40% power, 4x2 min | 83 | youtube.com |

| Benzaldehyde | Nitroethane | Ammonium Acetate | Not specified | Not specified | youtube.com |

| 3,4-Methylenedioxyphenyl-acetaldehyde | Nitroethane | Cyclohexylamine | Microwave, 120°C | 90-95 | nih.gov |

Ionic Liquid Media Application

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as "green" solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic solvents. rsc.org In the context of synthesizing phenylnitropropene systems, ionic liquids can act as both the solvent and the catalyst, facilitating the Henry reaction under mild and often solvent-free conditions.

Several studies have explored the use of ionic liquids in the synthesis of β-nitrostyrene derivatives. Functionalized ionic liquids, which have a functional group covalently attached, have been shown to be particularly effective catalysts. For example, 2-hydroxyethyl ammonium acetate has been used as a recyclable catalyst for the solvent-free synthesis of (E)-(2-nitrovinyl)benzene from benzaldehyde and nitromethane at room temperature, affording good to excellent yields. nih.gov The reusability of the ionic liquid is a key advantage of this method.

The choice of the ionic liquid's cation and anion can significantly influence the reaction's efficiency and selectivity. For instance, phosphonium-based ionic liquids with bicarbonate and methylcarbonate (B8334205) anions have demonstrated catalytic performances comparable to strong organic bases in the Henry reaction under solventless conditions. rsc.org Similarly, the combination of cesium fluoride (B91410) with the ionic liquid [bmim][BF4] has been reported as an efficient and reusable system for the Henry reaction, providing good yields of the desired nitroalkene products. In some cases, the use of ionic liquids can be combined with microwave irradiation to further enhance reaction rates and yields.

Table 2: Ionic Liquid-Mediated Synthesis of Phenylnitropropene Analogs

| Aldehyde | Nitroalkane | Ionic Liquid Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Nitromethane | 2-hydroxyethyl ammonium acetate | Room temperature, solvent-free | 81 | nih.gov |

| Benzaldehyde | Nitroethane | CsF/[bmim][BF4] | 40°C | 89 | |

| Benzaldehyde | Nitromethane | [SFHEA][HSO4] | 110°C, 2h, solvent-free | 91 | |

| 2-Naphthaldehyde | Nitromethane | [SFHEA][CH3SO3] | 100°C, 6h, solvent-free | 87 | |

| p-Nitrobenzaldehyde | Nitromethane | [SFHEA][HSO4] | 130°C, 2h, solvent-free | 83 | |

| Benzaldehyde | Acetone (B3395972) | [N2222][EtNHC3SO3]/H2O | 80°C, 0.5h (Microwave) | 98 |

Reactivity Profiles and Mechanistic Investigations of 3 Nitroprop 1 En 2 Yl Benzene and Nitroalkene Derivatives

Fundamental Reactivity of the Nitroalkene Moiety

The reactivity of nitroalkenes is largely dictated by the electronic properties of the nitro group and its influence on the carbon-carbon double bond.

The carbon-carbon double bond in nitroalkenes is electron-deficient, rendering it electrophilic. nih.govchim.it This electrophilicity is a key characteristic, making nitroalkenes susceptible to attack by nucleophiles. nih.govtutorchase.com The pi bond, which is weaker and more exposed than the sigma bond, is the primary site of reaction with species attracted to electron-poor regions. tutorchase.com This inherent reactivity makes nitroalkenes valuable building blocks in the synthesis of a wide array of heterocyclic compounds. chim.it

Conjugated nitroalkenes, in particular, are classified as strong electrophiles. mdpi.com Computational studies, such as those employing Conceptual Density Functional Theory (CDFT), have been used to characterize the electrophilic nature of these systems. mdpi.com For instance, in many conjugated nitroalkenes, the carbon atom at the C2 position is identified as the primary electrophilic center. mdpi.com This electron-deficient nature facilitates various reactions, including Michael additions where the nitroalkene acts as a Michael acceptor. wikipedia.org

The nitro group plays a crucial role in modulating the reactivity of the alkene. nih.govtutorchase.comacs.org As a potent electron-withdrawing group, it significantly decreases the electron density of the carbon-carbon double bond. tutorchase.comwikipedia.org This activating effect of the nitro group is fundamental to the diverse reactivity of nitro compounds in organic synthesis. scispace.com

The presence of the nitro group not only enhances the electrophilicity of the double bond but also influences the periselectivity of certain reactions. acs.org For example, in Diels-Alder reactions, the complexation of the nitroalkene with a Lewis acid can control the reaction pathway. acs.org Furthermore, the nitro group can act as a leaving group in some annulation reactions, leading to the formation of various multifunctional heterocyclic compounds. chim.it The stability of intermediates and products, such as nitronates, is also influenced by substituents on the nitroalkene. acs.org

Cycloaddition Reactions

(3-Nitroprop-1-en-2-yl)benzene and other nitroalkenes are versatile substrates in cycloaddition reactions, particularly [3+2] cycloadditions, which are instrumental in synthesizing five-membered heterocyclic rings. chim.it

[3+2] cycloaddition reactions (32CA) are a prominent class of reactions for nitroalkenes, providing access to a variety of heterocyclic systems. chim.itmdpi.comscispace.com These reactions can proceed through different mechanisms, including concerted and stepwise pathways, depending on the reactants and conditions. chim.it The nitro group's ability to function as both an activating and a leaving group contributes to the diverse outcomes of these annulations. chim.it

Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), have been employed to understand the mechanisms and regioselectivity of these reactions. nih.govresearchgate.net For many 32CA reactions involving nitroalkenes, a polar, one-step mechanism is often proposed. mdpi.com

The [3+2] cycloaddition of nitroalkenes with nitrile N-oxides is an effective method for preparing 4-nitro- and 5-nitro-2-isoxazoline molecular segments. mdpi.com Nitrile N-oxides, often generated in situ, are reactive 1,3-dipoles that readily engage with the electrophilic double bond of nitroalkenes. beilstein-journals.org

Experimental and theoretical studies on the reaction of aryl-substituted nitrile N-oxides with nitroalkenes like 3,3,3-trichloro-1-nitroprop-1-ene show that these reactions are typically regioselective and kinetically controlled. nih.govresearchgate.net The nitroalkene acts as a strong electrophile, while the nitrile N-oxide behaves as a moderate nucleophile in these polar reactions, which proceed via a forward electron density flux. nih.gov Computational analysis indicates that these reactions often follow a two-stage, one-step mechanism. nih.govresearchgate.net

The regioselectivity of the cycloaddition, which dictates the orientation of the dipole with respect to the dipolarophile, is a critical aspect. For instance, in the reaction of monosubstituted or 1,1-disubstituted alkenes with nitrile oxides, the oxygen atom of the nitrile oxide typically attaches to the more substituted carbon of the double bond. beilstein-journals.org

Table 1: Examples of [3+2] Cycloaddition Reactions of Nitroalkenes with Nitrile N-Oxides

| Nitroalkene | Nitrile N-Oxide | Product | Reference |

|---|---|---|---|

| (E)-3,3,3-trichloro-1-nitroprop-1-ene | Benzonitrile (B105546) N-oxide | 3-phenyl-4-trichloromethyl-5-nitro-Δ¹-isoxazoline | nih.gov |

| (E)-3,3,3-trichloro-1-nitroprop-1-ene | 4-Methoxybenzonitrile N-oxide | 3-(4-methoxyphenyl)-4-trichloromethyl-5-nitro-Δ¹-isoxazoline | nih.gov |

| Nitroethene | Substituted benzonitrile N-oxides | Adduct with nitro group at C5 | researchgate.net |

Nitroalkenes also undergo [3+2] cycloaddition reactions with other 1,3-dipoles, such as diazo compounds and nitrylimines, to yield pyrazoline and pyrazole (B372694) derivatives. chim.itmdpi.com Concerted [3+2] cycloadditions of nitroalkenes with diazo compounds typically produce pyrazolines. chim.it

The reaction of diaryldiazomethanes with (E)-3,3,3-trichloro-1-nitroprop-1-ene, for example, proceeds with complete regioselectivity to form 3,3-diaryl-4-trichloromethyl-5-nitro-Δ¹-pyrazolines. researchgate.net Interestingly, these products can undergo spontaneous dehydrochlorination under mild conditions. researchgate.net

Reactions with nitrylimines can also lead to pyrazole derivatives. For instance, the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with an N-(4-bromophenyl)-C-arylnitrylimine unexpectedly yielded a 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, indicating a subsequent elimination step after the initial cycloaddition. researchgate.net

Table 2: Examples of [3+2] Cycloaddition Reactions of Nitroalkenes with Diazo Compounds and Nitrylimines

| Nitroalkene | 1,3-Dipole | Product Type | Reference |

|---|---|---|---|

| (E)-3,3,3-trichloro-1-nitroprop-1-ene | Diphenyldiazomethane | 3,3-diphenyl-4-trichloromethyl-5-nitro-Δ¹-pyrazoline | mdpi.comresearchgate.net |

| (E)-3,3,3-trichloro-1-nitroprop-1-ene | N-(4-bromophenyl)-C-arylnitrylimine | 5-Nitropyrazole | researchgate.net |

| Nitroalkenes | Diazo compounds | Pyrazolines | chim.it |

[2+2] Cycloaddition Reactions

While less common than [3+2] cycloadditions, nitroalkenes can also undergo [2+2] cycloaddition reactions, leading to the formation of four-membered rings. These reactions present unique mechanistic questions, particularly regarding their stereochemistry.

A significant finding in the study of [2+2] cycloadditions of nitroalkenes is the retention of stereochemistry, even in stepwise reactions. mdpi.comnih.gov For example, the reaction between (E)-2-arylnitroethenes and ynamine proceeds with full retention of the stereoconfiguration of the nitroalkene. mdpi.comnih.gov This is noteworthy because stepwise mechanisms typically allow for the formation of non-stereospecific products due to the possibility of rotation around single bonds in the intermediate. mdpi.com The observed stereospecificity is attributed to the fact that the cyclization of the acyclic intermediate is more favored than rotation around the C-C(NO₂) bond. mdpi.com This proposed mechanism is considered to be general for a range of similar transformations. mdpi.comnih.gov

Investigations into the mechanism of [2+2] cycloadditions of nitroalkenes have led to the characterization of novel reaction intermediates. mdpi.comnih.gov In the reaction of (E)-2-phenylnitroethene with ynamine, Bonding Evolution Theory (BET) analysis of the reaction path revealed the formation of two pseudoradical centers at the C2 and C3 atoms. mdpi.comnih.gov The first C-C single bond is formed by the combination of these two pseudoradical centers. mdpi.comnih.gov Analysis of the intermediate classifies it as a species with a pseudoradical structure, which is distinct from previously proposed zwitterionic or biradical intermediates in [2+2] cycloadditions. mdpi.comnih.gov The ELF analysis of transition states in some Diels-Alder reactions has also indicated the presence of pseudoradical centers. growingscience.com

Diels-Alder and Hetero Diels-Alder Reactions

This compound and other conjugated nitroalkenes can act as dienophiles in Diels-Alder reactions, a class of [4+2] cycloadditions that form six-membered rings. wikipedia.orgsigmaaldrich.com In these reactions, the nitroalkene is typically the electron-deficient component.

Furthermore, conjugated nitroalkenes can also function as heterodienes in hetero-Diels-Alder reactions, where the nitro group participates in the cycloaddition. sigmaaldrich.comresearchgate.net This reactivity provides a route to six-membered heterocyclic compounds. sigmaaldrich.com For instance, reactions of methyl α,β-dinitrocinnamate with vinyl-alkyl ethers can proceed via a hetero-Diels-Alder pathway. researchgate.net DFT calculations suggest these reactions can be polar and may involve zwitterionic structures, although these are thought to be outside the cycloaddition path. The reaction mechanism is described as a "two-stage one-step" cycloaddition. researchgate.net The reaction of 4-alkenyl-2-aminothiazoles with nitroalkenes, such as (E)-β-nitrostyrene, results in a [4+2] cycloaddition, yielding tetrahydrobenzothiazoles with high regio- and diastereoselectivity. nih.gov A stepwise mechanism involving a zwitterionic intermediate has been proposed to explain the observed selectivity. nih.gov

Intramolecular Diels-Alder Reactions for Fused Ring Systems

Nitroalkenes are effective dienophiles in Diels-Alder reactions due to the electron-withdrawing nitro group activating the double bond. sci-rad.com The intramolecular variant of this reaction, the Intramolecular Diels-Alder (IMDA) reaction, is a powerful strategy for the stereoselective synthesis of fused and bridged polycyclic ring systems in a single step. masterorganicchemistry.commdpi.com In a typical IMDA reaction, a substrate containing both a diene and a dienophile tethered by a suitable linker undergoes a thermally or Lewis acid-catalyzed [4+2] cycloaddition. beilstein-journals.org

For a derivative of this compound to undergo an IMDA reaction, a diene moiety must be incorporated into the molecule. The reaction's feasibility and the resulting ring system's structure are highly dependent on the length and nature of the tether connecting the nitroalkene (dienophile) and the diene. These reactions work best when forming new five- or six-membered rings in addition to the six-membered ring inherent to the Diels-Alder reaction. masterorganicchemistry.com For instance, a tether of three or four atoms between the diene and dienophile typically leads to the formation of fused bicyclic systems with high stereocontrol. masterorganicchemistry.com The nitro group in the resulting cycloadduct can then be further transformed, providing a route to complex nitrogen-containing molecules. While specific examples for this compound are not prevalent, the principle has been demonstrated with various nitroalkene-containing substrates, such as in the synthesis of chromeno[3,4-b]xanthones from chromone (B188151) derivatives bearing a tethered diene. rsc.org

Nucleophilic Addition Reactions

The polarized nature of the C=C bond in nitroalkenes makes them excellent electrophiles, readily undergoing nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org This reactivity is a cornerstone of their synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Michael addition, or conjugate addition, is one of the most important reactions of nitroalkenes. researchgate.net A wide range of nucleophiles can add to the β-carbon of the nitroalkene, leading to the formation of a nitronate intermediate, which is then protonated to yield the functionalized nitroalkane product.

Carbon-Centered Nucleophiles: Enolates, enamines, and organometallic reagents are common carbon nucleophiles. The organocatalytic asymmetric Michael addition of aldehydes or ketones to nitroalkenes, often proceeding via an enamine intermediate, is a well-established method for constructing stereochemically rich γ-nitro carbonyl compounds. ethz.ch The reaction is frequently catalyzed by chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, often with an acid co-catalyst to enhance reactivity and selectivity. ethz.ch

Heteroatom-Centered Nucleophiles: Alcohols, thiols, and amines can also serve as nucleophiles in Michael additions to nitroalkenes. The oxa-Michael addition, for example, involves the addition of an alcohol or oxime to the nitroalkene. buchler-gmbh.comrsc.org These reactions can be catalyzed by organocatalysts to achieve high enantioselectivity, providing access to chiral β-alkoxy and β-amino nitroalkanes, which are valuable synthetic intermediates. rsc.org

| Nitroalkene Substrate | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Nitrostyrene | Propanal | Diphenylprolinol silyl ether, 4-Nitrophenol | γ-Nitro aldehyde | ethz.ch |

| (E)-(3,3,3-trifluoro-1-nitroprop-1-en-2-yl)benzene | 4-Methoxybenzaldehyde oxime | Thiourea (B124793) derivative | β-Oxyimino-α-trifluoromethyl nitroalkane | rsc.org |

| β-CF3-β-disubstituted nitroalkenes | Oximes | Quinine-derived thiourea | Chiral β-amino-α-trifluoromethyl alcohols (after reduction) | buchler-gmbh.com |

| Nitroalkenes | Cycloketones | (R,R)-DPEN-thiourea | Chiral γ-nitro ketone | researchgate.net |

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine (e.g., DABCO) or a phosphine. wikipedia.orgorganic-chemistry.org Nitroalkenes can serve as the activated alkene component in this reaction.

The mechanism involves the initial addition of the nucleophilic catalyst to the nitroalkene, forming a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde electrophile. A subsequent proton transfer and elimination of the catalyst yield the final product, a densely functionalized allylic alcohol derivative. organic-chemistry.orgnih.gov The reaction provides an atom-economical route to multifunctional molecules containing a hydroxyl group, a nitro group, and a carbon-carbon double bond. bakerlab.orgbeilstein-journals.org The reaction rate can be slow, but various strategies, including the use of protic co-catalysts or specific catalyst systems, have been developed to improve its efficiency. nih.govbeilstein-journals.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of generating unique reactive intermediates. nih.gov In the context of nitroalkene chemistry, NHCs can catalyze the reaction of α,β-unsaturated aldehydes (enals) with nitroalkenes through a homoenolate pathway. nih.govntu.edu.sg This reaction represents a form of umpolung (reactivity inversion), where the β-carbon of the enal acts as a nucleophile.

The catalytic cycle begins with the addition of the NHC to the enal, forming a Breslow intermediate. rsc.org This intermediate can act as a homoenolate equivalent, adding to the electrophilic β-carbon of the nitroalkene. nih.govresearchgate.net The resulting adduct is then acylated, typically by an alcohol present in the reaction mixture, to release the NHC catalyst and furnish a δ-nitroester product. nih.gov This reaction is highly valuable for its ability to form 1,5-dicarbonyl synthons and can be rendered highly stereoselective by using chiral NHC catalysts, providing access to enantiomerically enriched δ-nitroesters and, subsequently, δ-lactams. nih.govresearchgate.net

| Enals | Nitroalkene | NHC Precatalyst | Product | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Aromatic/Aliphatic Enals | Nitrostyrenes | Aminoindanol-based triazolium | δ-Nitroester | Excellent ee, good anti-diastereoselectivity | nih.gov |

| Cinnamaldehyde derivatives | Aryl substituted nitrodienes | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | δ-Nitroester with C=C bond | Good yield and diastereoselectivity | ntu.edu.sg |

| Enals | Nitrodienes, Nitroenynes, Nitrostyrenes | Chiral triazolium salt | δ-Nitroester | Good yields, high enantioselectivities | researchgate.net |

Cascade and Domino Reactions Initiated by Phenylnitropropene Reactivity

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all in a single pot. wikipedia.orgresearchgate.net The high reactivity of phenylnitropropene derivatives makes them excellent starting points for initiating such cascades. rsc.orglongdom.org

An initial nucleophilic addition to the nitroalkene is a common trigger for a cascade sequence. For example, a Michael addition of an enamine to a nitroalkene can be followed by an intramolecular cyclization, such as an aldol (B89426) or a second Michael reaction. wikipedia.org One documented example involves a triple cascade where the Michael addition of an aldehyde to a nitroalkene is followed by a conjugate addition of the resulting nitroalkane to an α,β-unsaturated aldehyde, and finally an intramolecular aldol condensation to rapidly build molecular complexity. wikipedia.org These sequences allow for the efficient synthesis of complex carbocyclic and heterocyclic frameworks from simple starting materials, often with a high degree of stereocontrol. researchgate.net

Transformations Involving the Nitro Group

The nitro group is not merely an activating group; it is a versatile functional handle that can be converted into a variety of other functionalities, significantly enhancing the synthetic utility of nitroalkenes. researchgate.netmdpi.com

The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using a range of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), lithium aluminum hydride (LAH), or metals in acidic media (e.g., Fe, HCl). mdpi.comsmolecule.comwikipedia.org This transformation is fundamental in the synthesis of pharmaceuticals and other biologically active compounds.

Another key transformation is the Nef reaction, which converts a primary or secondary nitroalkane into a ketone or aldehyde. mdpi.com The reaction typically proceeds by forming the nitronate salt with a base, followed by acidification and hydrolysis, often under oxidative or reductive conditions. nih.gov This allows the nitroalkene skeleton to be used as a masked carbonyl group. Furthermore, the nitro group can act as a leaving group in certain nucleophilic substitution reactions, particularly in aromatic systems. mdpi.com

| Transformation | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Reduction to Amine | Nitroalkane | H₂/Raney Ni; LAH; Fe/HCl | Primary Amine | mdpi.comwikipedia.org |

| Nef Reaction | Primary/Secondary Nitroalkane | 1. Base (e.g., NaOEt) 2. Acid Hydrolysis (e.g., H₂SO₄) | Aldehyde/Ketone | mdpi.comnih.gov |

| Denitration | Nitroalkane | Bu₃SnH, AIBN | Alkane | mdpi.com |

| Conversion to Oxime | aci-Nitro tautomer | Lewis/Brønsted acids + Nucleophiles | Functionalized Oxime | nih.gov |

Reductive Transformations (e.g., to amines)

The reduction of nitroalkenes is a fundamental transformation in organic synthesis, providing a valuable route to primary amines. Both the carbon-carbon double bond and the nitro group of α,β-unsaturated nitro compounds can be reduced to yield the corresponding saturated amine. A variety of reagents and catalytic systems have been developed to achieve this transformation, each with its own scope and limitations.

Commonly employed methods for the reduction of nitroalkenes to primary amines include the use of powerful reducing agents like lithium aluminum hydride (LiAlH4) in ethereal solvents. organic-chemistry.orgwikipedia.org However, catalytic hydrogenation is often the preferred method. Catalysts such as palladium on carbon (Pd/C) and Raney nickel are highly effective for the reduction of both aliphatic and aromatic nitro groups. wikipedia.orgresearchgate.netcommonorganicchemistry.com Catalytic hydrogenation is widely used, though it can sometimes affect other functional groups within the substrate. researchgate.net For instance, the reduction of 1-phenyl-2-nitropropene, a structural isomer of this compound, to amphetamine (1-phenyl-2-aminopropane) is a well-documented example that can be achieved using various catalysts, including Pd/C, Raney nickel, and platinum-based catalysts. wikipedia.org

Transfer hydrogenation offers a milder and often safer alternative to using high-pressure hydrogen gas. organic-chemistry.org These methods typically employ a hydrogen donor, such as formic acid or its derivatives, in the presence of a metal catalyst. organic-chemistry.org Other metal-based systems, like iron in acidic media (e.g., acetic acid) or zinc dust, also provide mild conditions for the reduction of nitro groups to amines. wikipedia.orgresearchgate.netcommonorganicchemistry.com Tin(II) chloride (SnCl2) is another reagent that facilitates this reduction under mild conditions and can be tolerant of other reducible functional groups. commonorganicchemistry.com

The choice of reducing agent can sometimes lead to different products. For example, while LiAlH4 is effective for reducing aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds can sometimes yield azo products. commonorganicchemistry.com In the case of some nitroalkenes, incomplete reduction can lead to the formation of oximes as byproducts. researchgate.netoup.com

Table 1: Selected Methods for the Reductive Transformation of Nitroalkenes to Amines

| Reagent/Catalyst | Conditions | Substrate Type | Notes |

| Lithium Aluminum Hydride (LiAlH4) | Ethereal solvents (e.g., THF) | Aliphatic and α,β-unsaturated nitro compounds | Powerful reducing agent; may produce oximes as impurities. organic-chemistry.orgwikipedia.orgwikipedia.org |

| Catalytic Hydrogenation (H2) | Pd/C, Raney Ni, PtO2 | Aromatic and aliphatic nitroalkenes | Highly effective; can be sensitive to other functional groups. wikipedia.orgresearchgate.netcommonorganicchemistry.com |

| Iron (Fe) | Acidic media (e.g., acetic acid) | General nitroalkenes | Mild reduction conditions. wikipedia.org |

| Tin(II) Chloride (SnCl2) | Acidic conditions | General nitroalkenes | Provides a mild method that can tolerate other reducible groups. commonorganicchemistry.com |

| Sodium Borohydride (NaBH4) / Ni(OAc)2·4H2O | Wet CH3CN, room temperature | Aromatic nitro compounds | Effective for reducing aromatic nitro compounds to amines. orientjchem.org |

| Transfer Hydrogenation | Formic acid derivatives, metal catalyst | General nitroalkenes | Milder conditions compared to high-pressure hydrogenation. organic-chemistry.org |

Denitrogenation Processes

Denitrogenation reactions involve the removal of the nitro group, which can act as a leaving group, enabling the transformation of nitro compounds into other valuable functionalities. These processes are significant as they offer alternatives to traditional cross-coupling reactions that often rely on organohalides.

In the context of nitroalkenes, denitrative coupling reactions have emerged as a powerful synthetic tool. wikipedia.org These reactions involve the replacement of the nitro group with another substituent. For instance, denitrative sulfonylation of β-nitrostyrenes with sodium sulfinates can produce vinyl sulfones. rsc.orgnih.gov This type of reaction proceeds via a radical cross-coupling mechanism where the nitro group is ultimately displaced.

Allylic nitro compounds, which can be formed through the isomerization of conjugated nitroalkenes, exhibit unique reactivity. mdma.ch Some activated allylic nitro compounds can spontaneously release nitrite (B80452) in aqueous buffer solutions. nih.govnih.gov For unactivated allylic nitro compounds, nucleophile-promoted nitrite release can occur, although it is often a slow process. nih.govnih.gov The rate of this denitrogenation can be modulated by the structure of the allylic nitro compound and the nature of the nucleophile. nih.govnih.gov This release of the nitro group as nitrite is a key step in certain substitution reactions.

Mechanistically, the cleavage of the C-NO2 bond can be facilitated by transition metals or occur under metal-free conditions. In transition-metal-catalyzed processes, an oxidative addition of the C-NO2 bond to a low-valent metal center is often the initiating step. acs.org For allylic nitro compounds, substitution can proceed through a π-allyl palladium mechanism in the presence of a suitable nucleophile and a palladium(0) catalyst. mdma.ch

Table 2: Examples of Denitrogenation Processes in Nitroalkenes

| Reaction Type | Reagents | Substrate | Product Type | Key Feature |

| Denitrative Sulfonylation | Sodium Sulfinates | β-Nitrostyrenes | Vinyl Sulfones | Nitro group is replaced by a sulfonyl group. rsc.orgnih.gov |

| Nucleophile-Promoted Denitrogenation | Nucleophiles (e.g., L-cysteine) | Allylic Nitro Compounds | Nitrite, Substituted Alkene | Release of the nitro group as a nitrite anion. nih.govnih.gov |

| Palladium-Catalyzed Allylic Substitution | Nucleophile, Pd(0) catalyst | Allylic Nitro Compounds | Allylic Substitution Product | Formation of a π-allyl palladium intermediate. mdma.ch |

Allylic Functionalization Reactions

Metal-Free Direct Nitroalkene Sulfonation

A significant advancement in the functionalization of nitroalkenes is the development of metal-free protocols for direct allylic sulfonation. This method is particularly relevant for β,β-disubstituted nitroalkenes, which can be converted into valuable allylic sulfones. organic-chemistry.orgnsf.gov

The key to this transformation is a Lewis base-promoted isomerization of the conjugated nitroalkene into its more reactive allylic nitro isomer. researchgate.netnsf.govresearchgate.netsci-hub.se While the conjugated nitroalkene is electron-deficient, the corresponding allylic nitro compound possesses a more electron-rich C=C bond, which is susceptible to radical addition. researchgate.netnsf.gov Solvents like DMSO can act as the Lewis base to facilitate this equilibrium. sci-hub.se

Table 3: Metal-Free Direct Sulfonation of β,β-Disubstituted Nitroalkenes

| Nitroalkene Substrate (1a) | Sodium Sulfinate (2a) | Conditions | Product (3aa) | Yield |

| (2-Nitroprop-1-en-1-yl)benzene | Sodium benzenesulfinate | I2 (10 mol%), TBHP (2 equiv.), DMSO, 80 °C, 2 h | (3-Phenyl-3-(phenylsulfonyl)prop-1-en-2-yl)benzene | 85% nsf.gov |

| 1-Methoxy-4-(2-nitroprop-1-en-1-yl)benzene | Sodium benzenesulfinate | I2 (10 mol%), TBHP (2 equiv.), DMSO, 80 °C, 2 h | 1-Methoxy-4-(3-phenyl-3-(phenylsulfonyl)prop-1-en-2-yl)benzene | 81% nsf.gov |

| 1-Fluoro-4-(2-nitroprop-1-en-1-yl)benzene | Sodium 4-methylbenzenesulfinate | I2 (10 mol%), TBHP (2 equiv.), DMSO, 80 °C, 2 h | 1-Fluoro-4-(3-(p-tolylsulfonyl)-3-phenylprop-1-en-2-yl)benzene | 91% nsf.gov |

| 1-(2-Nitroprop-1-en-1-yl)naphthalene | Sodium 4-chlorobenzenesulfinate | I2 (10 mol%), TBHP (2 equiv.), DMSO, 80 °C, 2 h | 1-(3-((4-Chlorophenyl)sulfonyl)-3-phenylprop-1-en-2-yl)naphthalene | 75% nsf.gov |

Theoretical and Computational Studies on 3 Nitroprop 1 En 2 Yl Benzene and Nitroalkene Reaction Mechanisms

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanical modeling, used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org It is widely applied to study reaction mechanisms, offering a balance between computational cost and accuracy. mdpi.com DFT calculations are instrumental in optimizing the geometries of transition states and intermediates, providing a deep understanding of reaction pathways. acs.orgub.edu Functionals such as B3LYP, M06-2X, and wb97xd are commonly employed to analyze the reactions of nitroalkenes. acs.orgnovanet.canih.govmdpi.com

DFT calculations are crucial for mapping the entire reaction path, identifying key intermediates, and characterizing the transition states that connect them. For reactions involving conjugated nitroalkenes, DFT has been used to explore diverse mechanisms, including cycloadditions, Michael additions, and polymerizations. acs.orgnovanet.cabeilstein-journals.org

Studies on the reaction of enamines with nitroalkenes, for instance, used DFT to model the cycloaddition pathways and optimize the equilibrium geometries of transition states (TSs) and intermediates. acs.orgub.edu These calculations can distinguish between different mechanistic possibilities, such as stepwise processes involving zwitterionic intermediates or concerted pathways. nih.govmdpi.commdpi.com In the context of [2+1] and [4+1] cycloadditions between conjugated nitroalkenes and dichlorocarbene, DFT calculations revealed that the mechanisms are substantially different: the [2+1] cycloaddition proceeds via a non-polar mechanism with a biradicaloidal transition state, whereas the [4+1] pathway involves a polar mechanism with a zwitterionic transition state. d-nb.inforesearchgate.net

Similarly, in organocatalyzed reactions, such as the Michael addition of aldehydes to nitroalkenes, DFT calculations can confirm the mode of action of the catalyst. beilstein-journals.org For example, calculations have shown a dual activation mode where a bifunctional catalyst activates both the enamine and the nitroalkene through hydrogen bonding. beilstein-journals.org The analysis of transition state geometries helps explain the stereochemical outcome of the reaction, revealing how the catalyst and substrates orient to favor the formation of a specific stereoisomer. beilstein-journals.orgnih.gov

A key output of DFT calculations is the energetic profile of a reaction, often visualized as a Gibbs free energy (ΔG) or enthalpy (ΔH) diagram. These profiles map the energy changes as reactants are converted into products through various transition states and intermediates. acs.orgub.edumdpi.com

Computational studies on the cycloaddition of enamines to nitroalkenes have shown that the formation of the resulting cyclobutane (B1203170) products is generally exothermic and exergonic. acs.orgub.edu For example, the Gibbs free energy (ΔG°) for one model reaction was calculated to be -5.9 kcal/mol at the M06 level of theory. acs.orgub.edu The activation barriers, or Gibbs free energies of activation (ΔG‡), determine the kinetic feasibility of a reaction. In a study of a [3+2] cycloaddition, the calculated ΔG‡ values for competing pathways were 19.9 kcal/mol and 13.6 kcal/mol, indicating that one path is kinetically favored over the other. mdpi.com

The polarity of the solvent can also influence the energetic profile, a factor that can be included in DFT calculations using models like the Polarizable Continuum Model (PCM). acs.orgnovanet.camdpi.com In some cases, increasing solvent polarity has a minor quantitative effect on activation barriers and does not change the qualitative nature of the reaction profile. d-nb.info

Below is a table summarizing kinetic and thermodynamic data from DFT calculations for various reactions involving nitroalkenes.

| Reaction Type | Reactants | Solvent | Parameter | Value (kcal/mol) | Source |

|---|---|---|---|---|---|

| [3+2] Cycloaddition | Nitro-substituted formonitrile N-oxide + Isobutene | Toluene | ΔG‡ (Path A) | 19.9 | mdpi.com |

| [3+2] Cycloaddition | Nitro-substituted formonitrile N-oxide + Isobutene | Toluene | ΔG‡ (Path B) | 13.6 | mdpi.com |

| [3+2] Cycloaddition | 2-methyl-1-nitroprop-1-ene + Diphenylnitrone | Toluene | ΔH‡ (Path A) | 5.8 | d-nb.info |

| [3+2] Cycloaddition | 2-methyl-1-nitroprop-1-ene + Diphenylnitrone | Toluene | ΔG‡ (Path A) | 16.5 | d-nb.info |

| Enamine-Nitroalkene Cycloaddition | Pyrrolidine-propanal enamine + (E)-1-nitropropene | DMSO | ΔG (TS) | 12.8 - 16.0 | ub.edu |

| Enamine-Nitroalkene Cycloaddition | Model Enamine + Model Nitroalkene | Apolar Solvent | ΔG° | -7.0 to -14.5 | ub.edu |

DFT is a powerful tool for understanding the origins of stereoselectivity in asymmetric catalysis. In the enantioselective Friedel-Crafts reaction of indoles with nitroalkenes catalyzed by a chiral phosphoric acid, DFT calculations were performed to elucidate the mechanism and the source of the high enantioselectivity. nih.gov The calculations revealed that the reaction proceeds through a cyclic transition state where the catalyst binds to both the indole (B1671886) and the nitroalkene. nih.gov The high enantioselectivity (up to 91% ee) was found to be controlled by the steric effect between the bulky 3,3'-substituent on the catalyst and the indole ring, which increases the energy difference between the diastereomeric transition states leading to the S and R products. nih.gov

Similarly, DFT studies on thiourea-catalyzed enantioselective reductive nitro-Mannich reactions have been used to develop and understand the stereochemical control. ucl.ac.uk Computational analysis of bifunctional organocatalysts, which combine enamine activation with hydrogen-bond activation of nitroalkenes, has shown that the catalyst's structure creates a well-defined chiral environment. beilstein-journals.org The calculated transition states support experimental observations by identifying the lowest energy pathway that leads to the major stereoisomer. beilstein-journals.org These studies are essential for the rational design of new and more efficient asymmetric catalysts.

Molecular Electron Density Theory (MEDT) Investigations

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, govern the course of a reaction. mdpi.com This theory has been successfully applied to explain the selectivity and mechanisms of many pericyclic reactions involving nitroalkenes. mdpi.combohrium.comnih.gov

MEDT, often in conjunction with Conceptual DFT (CDFT), is used to analyze the electronic nature of reactants and intermediates. nih.govmdpi.com CDFT reactivity indices, such as the global electrophilicity (ω) and nucleophilicity (N), are calculated to classify reagents. mdpi.commdpi.com Conjugated nitroalkenes are consistently identified as strong electrophiles due to the electron-withdrawing nature of the nitro group. mdpi.comd-nb.infomdpi.com For example, studies have found that (E)-2-arylnitroethenes are strong electrophiles with ω values ranging from 2.15 to 3.70 eV. mdpi.com

The electronic structure of intermediates can also be characterized. While some reactions proceed through zwitterionic intermediates, MEDT analysis using tools like Bonding Evolution Theory (BET) has identified novel "pseudoradical" intermediates in certain [2+2] cycloadditions. mdpi.comnih.gov A BET analysis of one such reaction showed that the process begins with the formation of two pseudoradical centers on the reactants, which then combine sequentially to form the new single bonds of the cycloadduct. mdpi.comnih.gov

The Electron Localization Function (ELF) is another tool used within MEDT to visualize the electron density distribution. mdpi.com ELF analysis of conjugated nitroalkenes reveals the character of the bonds, such as the localized C=C double bond and the nature of the bonding within the nitro group. mdpi.com

| Compound/Class | Reactivity Index | Value (eV) | Classification | Source |

|---|---|---|---|---|

| (E)-2-arylnitroethenes | Global Electrophilicity (ω) | 2.15 - 3.70 | Strong Electrophile | mdpi.com |

| 2-methyl-1-nitroprop-1-ene | Global Electrophilicity (ω) | > 2.0 | Strong Electrophile | d-nb.info |

| 2-methyl-1-nitroprop-1-ene | Global Nucleophilicity (N) | 1.53 | - | d-nb.info |

| Ynamine | Global Electrophilicity (ω) | 0.43 | Marginal Electrophile | mdpi.com |

| Ynamine | Global Nucleophilicity (N) | 2.23 | - | mdpi.com |

| Dimethylamino-substituted nitrone | Global Electrophilicity (ω) | < 1.3 | Moderate Electrophile | d-nb.info |

MEDT provides a powerful framework for rationalizing the regio- and stereoselectivity observed in reactions. Regioselectivity is often explained by analyzing the local reactivity indices, such as the electrophilic and nucleophilic Parr functions (Pk+ and Pk-), which identify the most electrophilic and nucleophilic sites within a molecule. mdpi.commdpi.com Reactions are typically governed by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. mdpi.comd-nb.info In cycloadditions involving conjugated nitroalkenes, the β-carbon of the nitrovinyl group is often found to be the most electrophilic center, directing the attack of the nucleophile to that position. d-nb.infomdpi.comacs.org

For instance, in the [3+2] cycloaddition between nitrones and 2-methyl-1-nitroprop-1-ene, the reaction is initiated by the attack of the most nucleophilic oxygen atom of the nitrone on the most electrophilic β-carbon of the nitroalkene, which favors the formation of the 4-nitro-substituted cycloadduct. d-nb.info This analysis of local reactivity provides a clear prediction of the regiochemical outcome, which often aligns perfectly with experimental observations. mdpi.commdpi.com

Stereoselectivity, such as the preference for an endo or exo transition state in a Diels-Alder reaction, can also be explained. Analysis of the transition state geometries can reveal stabilizing non-covalent interactions that favor one stereochemical pathway over another. acs.org MEDT studies have highlighted the importance of interactions between the oxygen atoms of the nitro group and atoms in the diene for stabilizing certain transition states, thereby controlling the stereochemical outcome. acs.orgconicet.gov.ar

Analysis of Zwitterionic and Pseudoradical Intermediate Nature

Computational studies on the reaction mechanisms of nitroalkenes, such as (3-nitroprop-1-en-2-yl)benzene, have explored the nature of intermediates, particularly whether they exist as zwitterionic or pseudoradical species. The character of these intermediates is crucial for understanding reaction pathways, stereoselectivity, and the influence of substituents and solvents.

In the context of [2+2] cycloaddition reactions between (E)-2-arylnitroethenes and ynamines, analysis of the electronic properties of the localized reaction intermediate suggests a possible zwitterionic nature. mdpi.com However, a deeper analysis using Bonding Evolution Theory (BET) classified the intermediate as having a pseudoradical structure. mdpi.comnih.gov This was a significant finding, as it proposed a new type of intermediate in [2+2] cycloaddition reactions, distinct from the more commonly considered zwitterions and biradicals. mdpi.comnih.gov The formation of two pseudoradical centers at the C2 and C3 atoms was identified as the initial step of the reaction. mdpi.comnih.gov

Conversely, in studies of [3+2] cycloaddition reactions involving other nitroalkenes, attempts to localize hypothetical zwitterionic intermediates have been unsuccessful, suggesting that these reactions proceed through a polar, single-step mechanism. mdpi.com Even with the use of polar solvents, which could be expected to stabilize zwitterionic species, the reaction mechanism did not shift to a stepwise, zwitterionic pathway. mdpi.com Similarly, some density functional theory (DFT) studies on cycloaddition reactions of nitroalkenes have indicated a polar, stepwise mechanism proceeding through a zwitterionic intermediate. nih.gov

The concept of pseudoradical centers has also been invoked to explain the reactivity in polar and ionic reactions more broadly. The transfer of global electron density during these reactions can facilitate the formation of pseudoradical centers at the most nucleophilic and electrophilic sites of the reacting molecules, which in turn lowers the activation energies. researchgate.net This model, based on the topological analysis of electron density changes, offers an alternative to the traditional frontier molecular orbital theory. researchgate.net

It is important to note that the term "1,3-dipole," often used to describe species like nitrile oxides that react with nitroalkenes, has been scrutinized. Recent studies based on molecular electron density theory (MEDT) suggest that not all molecules traditionally classified as 1,3-dipoles actually possess a 1,3-dipolar nature; instead, they may exhibit diradical, pseudoradical, or carbenoid characteristics. mdpi.com This re-evaluation of the electronic structure of reactants has implications for understanding the nature of the intermediates they form.

The following table summarizes the findings from different computational studies regarding the nature of intermediates in nitroalkene reactions:

| Reaction Type | Nitroalkene System | Intermediate Nature | Computational Method |

| [2+2] Cycloaddition | (E)-2-arylnitroethenes and ynamine | Pseudoradical mdpi.comnih.gov | wb97xd/6-311+G(d) (PCM), BET mdpi.comnih.gov |

| [4+3] Cycloaddition | E-2-phenyl-1-cyano-1-nitroethene and Z-C-phenyl-N-methylnitrone | Zwitterionic nih.gov | DFT nih.gov |

| [3+2] Cycloaddition | Conjugated nitroalkenes and nitrous oxide | No zwitterionic intermediate found mdpi.com | wb97xd/6-311+G(d) (PCM) mdpi.com |

Bonding Evolution Theory (BET) Analysis

Bonding Evolution Theory (BET) is a powerful computational tool that provides a detailed understanding of the changes in chemical bonding along a reaction coordinate. By analyzing the topological changes of the electron localization function (ELF), BET can elucidate the sequence of bond formation and breaking events, offering a nuanced picture of the reaction mechanism.

In the [2+2] cycloaddition reaction between (E)-2-phenylnitroethene and ynamine, a BET analysis revealed a stepwise mechanism. The process begins with the formation of two pseudoradical centers at the C2 and C3 atoms. mdpi.comnih.gov The first C2-C3 single bond is formed in a later phase by the combination of these two pseudoradical centers. The formation of the second single bond, C4-C1, commences in the final phase of the reaction path through the connection of two monosynaptic basins, V(C4) and V(C1). mdpi.com This detailed analysis allowed for the classification of the intermediate as a pseudoradical structure. mdpi.comnih.gov

BET has also been applied to [3+2] cycloaddition reactions of nitrones with electron-deficient ethylenes. These studies show that the reaction topologically occurs in distinct phases. rsc.org For instance, in the reaction between C-phenyl-N-methyl nitrone and acrolein, the formation of the C-C and O-C single bonds occurs at different points along the reaction coordinate, supporting a non-concerted mechanism. rsc.org The C-C bond formation follows a model involving the coupling of pseudoradical centers, while the O-C bond forms through the donation of electron density from the oxygen lone pairs of the nitrone to the β-conjugated carbon atom of the acrolein at a short distance. rsc.org

Similarly, in the [4+3] cycloaddition of E-2-phenyl-1-cyano-1-nitroethene with a nitrone, BET analysis deciphered that the formation of the two C-O single bonds occurs sequentially through the depopulation of N-C and C-C bonding regions and monosynaptic basins. nih.gov

The application of BET to the thermal decomposition of nitroethyl benzoate, a precursor to nitroethylene, showed that the reaction begins with the synchronous rupture of the O-C and C-H single bonds. d-nb.info This analysis provides a complete characterization of the electron density changes throughout the decomposition process. d-nb.info

The table below outlines the key findings from BET analyses of various reactions involving nitroalkenes and related species:

| Reaction Type | Reactants | Key BET Findings |

| [2+2] Cycloaddition | (E)-2-phenylonitroethene and ynamine | Begins with formation of two pseudoradical centers; stepwise bond formation. mdpi.comnih.gov |

| [3+2] Cycloaddition | C-phenyl-N-methyl nitrone and acrolein | Non-concerted mechanism with distinct phases for C-C and O-C bond formation. rsc.org |

| [4+3] Cycloaddition | E-2-phenyl-1-cyano-1-nitroethene and Z-C-phenyl-N-methylnitrone | Sequential formation of two C-O single bonds. nih.gov |

| Thermal Decomposition | Nitroethyl benzoate | Initiated by synchronous rupture of O-C and C-H single bonds. d-nb.info |

Conceptual DFT (CDFT) for Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts and reactivity indices. mdpi.com These indices, derived from the electron density, are powerful tools for predicting and understanding the reactivity of molecules in organic reactions. mdpi.com